molecular formula C11H13N3S B1361138 2-Piperazin-1-yl-benzothiazole CAS No. 55745-83-0

2-Piperazin-1-yl-benzothiazole

Cat. No. B1361138
CAS RN: 55745-83-0
M. Wt: 219.31 g/mol
InChI Key: LLQMZXMBCQNMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperazin-1-yl-benzothiazole is a compound with the molecular formula C11H13N3S . It is a structurally modified benzothiazole derivative . The benzothiazole core is considered an important class of nitrogen heteroarenes and possesses substantial biological related properties .


Synthesis Analysis

This compound can be synthesized through a multi-step procedure . An efficient eco-friendly microwave-assisted synthesis of a similar compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was reported through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .


Molecular Structure Analysis

The molecular weight of 2-Piperazin-1-yl-benzothiazole is 219.31 g/mol . The InChI string is InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 . The crystal structure of a similar compound demonstrated a conventional chair conformation for the piperazine ring .


Chemical Reactions Analysis

The reactions involved in the synthesis of similar compounds were greatly accelerated using microwave irradiation . The Cu(I) catalyzed 1,3-dipolar cycloaddition reaction of azides with alkynes group has been reported as the most effective and practical approach for the regioselective production of 1,2,3-triazoles with 1,4-disubstituted .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.31 g/mol, an XLogP3 of 2.1, one hydrogen bond donor count, four hydrogen bond acceptor counts, and one rotatable bond count .

Scientific Research Applications

Anticholinesterase Activity

  • Benzothiazole derivatives with piperazine and thiocarbamate moieties have been synthesized and evaluated for their potential anticholinesterase properties. Compounds with dimethylamino ethyl or dimethylamino propyl substituents demonstrated significant inhibitory effects on acetylcholinesterase (AChE), suggesting their utility as anticholinesterase agents (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).

Anticancer and Anti-inflammatory Properties

  • Derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide have been synthesized and evaluated for anticancer and anti-inflammatory activities. Specific compounds displayed selective influence on cancer cell lines and exhibited excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).

Cytotoxicity Against Cancer Cell Lines

  • A series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole derivatives were synthesized and evaluated for cytotoxicity towards various human cancer cell lines. Among these, certain compounds displayed maximum cytotoxic activity, especially against A431 (skin cancer) and MCF7 (breast cancer) cell lines (Murty et al., 2013).

Antimicrobial Activity

  • New pyridine derivatives containing 2-(piperazin-1-yl)benzothiazole have been synthesized and demonstrated considerable antibacterial activity. These compounds have potential applications as antimicrobial agents (Patel & Agravat, 2009).

COX-2 Inhibitors

  • N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been synthesized and evaluated as COX-2 inhibitors. These compounds were tested for anti-inflammatory activity, demonstrating significant in vivo anti-inflammatory effects, and supported by molecular docking studies (Raghavendra et al., 2012).

Angiolytic Role in Tumor Suppression

  • Novel piperazine-benzothiazole analogues have been synthesized and investigated for their angiolytic role in neoplastic development. Specific compounds showed promising antiproliferative efficacy, particularly through the inhibition of angiogenesis (Al‐Ghorbani et al., 2016).

Synthesis and Characterization

  • Aqueous, one-pot, three-component reaction protocols have been developed for the efficient synthesis of 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole derivatives. This method provides a simple and efficient route for the synthesis of these compounds (Dileep & Murty, 2017).

Future Directions

Benzothiazole derivatives, including 2-Piperazin-1-yl-benzothiazole, have shown promising biological properties, making them interesting targets for future research . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The combination of two or more pharmacophores with complementary medicinal potentialities is a recent trend in drug design .

properties

IUPAC Name

2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQMZXMBCQNMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343772
Record name 2-piperazin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-yl-benzothiazole

CAS RN

55745-83-0
Record name 2-piperazin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55745-83-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chlorobenzothiazole (5.00 g), is heated in alcohol (75 ml) with 3.05 g piperazine (3.05 g) for 20 hr. The mixture is partitioned between methylene chloride/ether and aqueous sodium bicarbonate, the phases are separated, the organic phase is dried with sodium sulfate and concentrated to give 2-piperazinobenzothiazole which is reacted at 70° in acetonitrile (200 ml) with 21-bromo-17α-hydroxypregna-4,9(11)-diene-3,20-dione (7.45 g) and potassium carbonate (2.44 g) for 6 hr and at 20°-25° for 3 days. The mixture is partitioned between methylene chloride and aqueous sodium bicarbonate, the phases are separated, the organic phase is dried with sodium sulfate and concentrated. The concentrate is chromatographed on silica gel eluting with methanol/methylene chloride (6/94) to give the title compound which is recrystallized from ethyl acetate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-chlorobenzothiazole (5 g) in 20 mL of toluene is added dropwise to a refluxing solution of piperazine (20 g) in 150 mL of toluene. The solution is heated for an additional 24 hours, and after cooling at 0° C. for about 30 minutes, filtered. The filtrate is extracted with 10% acetic acid and the aqueous extracts are washed with ether, basified and extracted with dichloromethane. The dichloromethane layer is washed with water, dried and concentrated. The concentrated material is placed under vacuum overnight (6.8 g, m.p. 63-64° C.). 1H NMR (CDCl3) 7.62 (d, J=8.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.29 (td, J=7.6, 1.2 Hz, 1H), 7.07 (t, J=8.0 Hz, 1H), 3.61 (t, J=5.2 Hz, 4H), 3.00 (t, J=5.2 Hz, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1.7 g (0.01 mol) of 2-chlorobenzothiazole, 4.76 g (0.05 mol) of piperazine and 7 ml (0.05 mol) of triethylamine in 50 ml of ethanol is stirred for 48 hours at ambient temperature. The reaction mixture is concentrated by evaporation, mixed with water and extracted twice with dichloromethane. The combined organic phases are dried over sodium sulphate, the drying agent is filtered off and the filtrate is concentrated by evaporation. The residue is washed with diethylether.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperazin-1-yl-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-Piperazin-1-yl-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-Piperazin-1-yl-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-Piperazin-1-yl-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-Piperazin-1-yl-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-Piperazin-1-yl-benzothiazole

Citations

For This Compound
7
Citations
MR Aouad, MA Soliman, MO Alharbi, SK Bardaweel… - Molecules, 2018 - mdpi.com
A library of novel regioselective 1,4-di and 1,4,5-trisubstituted-1,2,3-triazole based benzothiazole-piperazine conjugates were designed and synthesized using the click synthesis …
Number of citations: 50 www.mdpi.com
L Wang, M Kofler, G Brosch, J Melesina, W Sippl… - Plos one, 2015 - journals.plos.org
We have screened our compound collection in an established cell based assay that measures the derepression of an epigenetically silenced transgene, the locus derepression assay. …
Number of citations: 15 journals.plos.org
MSR Murty, B Ramalingeswara Rao, MR Katiki… - Medicinal Chemistry …, 2013 - Springer
The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore (8a–t) is described using a three carbon …
Number of citations: 38 link.springer.com
F Lv, Z Li, W Hu, X Wu - Bioorganic & Medicinal Chemistry, 2015 - Elsevier
Alpha-dystroglycan (α-DG), a highly glycosylated receptor for extracellular matrix proteins, plays a critical role in many biological processes. Hypoglycosylation of α-DG results in various …
Number of citations: 19 www.sciencedirect.com
M Donalisio, S Massari, M Argenziano… - Journal of Medicinal …, 2014 - ACS Publications
Strong epidemiological and molecular data associate cervical cancer (CC) with high-risk human papillomavirus (HPV) infections. The carcinogenic mechanism depends mainly on the …
Number of citations: 12 pubs.acs.org
N Teraiya, TM Patel, P Modh, A Patel… - KSV Journal of Pharmacy …, 2023 - ksvjphs.com
The most frequently diagnosed malignancy and the second largest cause of cancer-related death in women is breast cancer (BrCa). There have been alarming rises in BrCa therapy …
Number of citations: 0 www.ksvjphs.com
K Mashayekh, P Shiri - ChemistrySelect, 2019 - Wiley Online Library
The click chemistry is one of the most powerful C−N bond forming‐reactions towards five‐membered heterocycles. The copper‐catalyzed azide‐alkyne cycloaddition (CuAAC) has …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.